SANTALOL

Übersicht

Beschreibung

Santalol is a sesquiterpene alcohol found predominantly in the essential oil of sandalwood, particularly from the heartwood of the tropical tree Santalum album. The compound exists in two primary isomeric forms: alpha-santalol and beta-santalol. These isomers are responsible for the characteristic fragrance of sandalwood oil, which is highly valued in perfumery and traditional medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Early attempts at synthesizing santalol were met with low yields and imprecise stereochemistry. significant advancements were made in the 1970s. For instance, Elias J. Corey and his team at Harvard University developed two synthetic routes for alpha-santalol. One method involved a modified Wittig reaction to form the double bond in the side chain, starting from an aldehyde derivative of the tricyclic structure. Another method started with a tricyclic bromide, which was attached to a lithiated propyne. After reducing the triple bond to an olefin and subsequent functional group modifications, alpha-santalol was obtained in good yield .

Industrial Production Methods: The industrial production of this compound has evolved to include biochemical processes. For example, Isobionics, a subsidiary of BASF, developed a method using the bacterium Rhodobacter sphaeroides to ferment cornstarch-derived sugars. This process produces alpha- and beta-santalol in ratios similar to their natural occurrence, making it a cost-effective and sustainable alternative to traditional extraction methods .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Santalol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Santalon führt.

Reduktion: Die Reduktion von this compound kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden, wodurch es zu Santalan umgewandelt wird.

Substitution: this compound kann in Gegenwart von Licht oder eines Katalysators Substitutionsreaktionen mit Halogenen eingehen, wobei halogenierte Derivate entstehen.

Wichtigste Produkte:

Oxidation: Santalon

Reduktion: Santalan

Substitution: Halogenierte Santalolderivate.

Wissenschaftliche Forschungsanwendungen

Santalol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Referenzverbindung in der Untersuchung von Sesquiterpenen und deren Derivaten verwendet.

Biologie: Es wurde auf seine antibakteriellen, entzündungshemmenden und Antitumor-Eigenschaften untersucht.

Medizin: this compound wird auf sein Potenzial zur Behandlung von Hautkrankheiten wie Psoriasis und Hautkrebs erforscht.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Antikrebs: Alpha-Santalol induziert Apoptose (programmierter Zelltod) in Krebszellen durch Aktivierung von proapoptotischen Proteinen wie Caspase-3 und Caspase-8.

Entzündungshemmend: this compound reduziert Entzündungen, indem es die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie Cyclooxygenase hemmt.

Antibakteriell: this compound stört bakterielle Zellmembranen, was zu Zelllyse und Tod führt.

Wirkmechanismus

Santalol exerts its effects through various molecular targets and pathways:

Anticancer: Alpha-santalol induces apoptosis (programmed cell death) in cancer cells by activating proapoptotic proteins such as caspase-3 and caspase-8.

Anti-inflammatory: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antibacterial: this compound disrupts bacterial cell membranes, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Santalol ist einzigartig unter den Sesquiterpenen aufgrund seines besonderen Duftes und seiner bioaktiven Eigenschaften. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Santalol, a major component of sandalwood oil derived from Santalum album, has garnered significant attention in recent years due to its diverse biological activities. This article provides an overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exists primarily in two isomeric forms: α-santalol and β-santalol. These compounds are known for their aromatic properties and have been utilized in traditional medicine for various applications, including skin disorders and cosmetic formulations. This compound is recognized for its antioxidant properties, making it a valuable compound for both therapeutic and industrial uses.

-

Tyrosinase Inhibition :

This compound has been identified as a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin synthesis. Research indicates that this compound inhibits tyrosinase activity in a dose-dependent manner, with maximal inhibition observed at concentrations around 50 µM. This inhibition occurs through competitive binding at the enzyme's active site, preventing substrate access and subsequent melanin production . -

Amyloidogenesis Inhibition :

Recent studies have demonstrated that both α- and β-santalol effectively inhibit transthyretin (TTR) amyloidogenesis, a process linked to several neurodegenerative diseases such as Alzheimer's and Parkinson's. The compounds were shown to stabilize TTR tetramers, thereby preventing their dissociation and aggregation. In C. elegans models, this compound treatment extended lifespan and improved healthspan by activating protective cellular pathways . -

Cancer Cell Migration :

This compound has been shown to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin signaling pathway. This action leads to reduced cell motility and wound healing capabilities in vitro, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Tyrosinase Inhibition Study :

A study conducted on Agaricus bisporus demonstrated that this compound significantly inhibited tyrosinase activity through multi-spectroscopic techniques, establishing its potential application in cosmetics to prevent hyperpigmentation . -

Neurodegenerative Disease Models :

In C. elegans models expressing TTR fragments, both α- and β-santalol were found to reduce protein aggregation associated with neurodegenerative diseases. The study highlighted the compounds' ability to activate autophagy and proteasome pathways, suggesting their role as natural therapeutic agents against amyloid diseases . -

Breast Cancer Research :

Research indicated that α-santalol treatment led to a significant decrease in the migratory potential of breast cancer cells (MDA-MB 231 and MCF-7). The study provided insights into the molecular mechanisms involved, particularly regarding β-catenin localization changes upon treatment .

Eigenschaften

IUPAC Name |

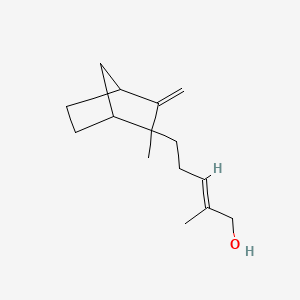

(E)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYKYCDSGQGTRJ-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCC1(C2CCC(C2)C1=C)C)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. | |

| Record name | Santalol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol) | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.965-0.975 | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

11031-45-1 | |

| Record name | Santalol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.